4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid
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Overview
Description
4-{3-[2-(3-METHYLPHENOXY)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID is a complex organic compound that features a combination of phenoxy and acetamido groups
Preparation Methods
The synthesis of 4-{3-[2-(3-METHYLPHENOXY)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid. This intermediate is then reacted with 3-aminophenol to produce 3-[2-(3-methylphenoxy)acetamido]phenol. Finally, this compound undergoes a coupling reaction with 4-bromophthalic anhydride to yield the target compound. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
4-{3-[2-(3-METHYLPHENOXY)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or acetamido groups, using reagents like alkyl halides or acyl chlorides. These reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-{3-[2-(3-METHYLPHENOXY)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{3-[2-(3-METHYLPHENOXY)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and acetamido groups can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar compounds to 4-{3-[2-(3-METHYLPHENOXY)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID include:
3-methylphenoxyacetic acid: A simpler compound with similar phenoxy functionality.
3-[2-(3-methylphenoxy)acetamido]phenol: An intermediate in the synthesis of the target compound.
4-bromophthalic anhydride: Another intermediate used in the synthesis process.
These compounds share structural similarities but differ in their functional groups and overall complexity, which can influence their chemical reactivity and applications.
Properties
Molecular Formula |
C23H19NO7 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
4-[3-[[2-(3-methylphenoxy)acetyl]amino]phenoxy]phthalic acid |
InChI |
InChI=1S/C23H19NO7/c1-14-4-2-6-16(10-14)30-13-21(25)24-15-5-3-7-17(11-15)31-18-8-9-19(22(26)27)20(12-18)23(28)29/h2-12H,13H2,1H3,(H,24,25)(H,26,27)(H,28,29) |
InChI Key |
QKXPSBYEZBBQJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
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